4-(4-Propoxyphenoxy)phenol
Description
4-(4-Propoxyphenoxy)phenol is a phenolic derivative characterized by a central phenol ring substituted with a phenoxy group at the para position, which itself bears a propoxy (-OCH₂CH₂CH₃) substituent.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-(4-propoxyphenoxy)phenol |
InChI |
InChI=1S/C15H16O3/c1-2-11-17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-10,16H,2,11H2,1H3 |
InChI Key |
FNAGBMSBTIDLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-propoxyphenoxy)phenol can be achieved through several methods. One common method involves the reaction of phenol with sodium hydroxide and benzene . Another method involves refluxing potassium hydroxide, phenol, and toluene for dehydration to form a salt, followed by heating and pumping the material into a pipeline reactor in the presence of ultrasonic waves . Industrial production methods often involve diazotization and boiling in sulfuric acid .
Chemical Reactions Analysis
4-(4-Propoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Scientific Research Applications
4-(4-Propoxyphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Phenolic compounds, including 4-(4-propoxyphenoxy)phenol, have shown antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-propoxyphenoxy)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known for their free radical scavenging and metal chelating properties . They exert their effects by regulating cell signaling pathways and gene expression, including the activation of antioxidant response elements and inhibition of pro-inflammatory pathways .
Comparison with Similar Compounds
4-Phenoxyphenol (CAS 831-82-3)
- Structure: Phenol substituted with a phenoxy group at the para position.
- Properties: Molecular formula: C₁₂H₁₀O₂ Melting point: 80–84°C Density: 1.1032 g/cm³ (estimated) Solubility: Soluble in organic solvents (e.g., ethanol, DMSO).
- Applications: Used as an intermediate in polymer synthesis and organic chemistry.
4-Propoxyphenol (CAS 18979-50-5)
- Structure: Phenol with a propoxy group at the para position.
- Properties: Molecular formula: C₉H₁₂O₂ Molecular weight: 152.19 g/mol Synonyms: p-Propoxyphenol, Hydroquinone monopropyl ether.
- Applications: Primarily used in organic synthesis and as a precursor for liquid crystals. Its ether linkage enhances thermal stability compared to unsubstituted phenol .
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Phenol substituted with a diphenylimidazole group.
- Key Findings: NLO Properties: Exhibits third-order nonlinear susceptibility (χ⁽³⁾) of 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior . Electronic Properties: Low HOMO-LUMO gap (2.54 eV), facilitating charge transfer and enhancing NLO performance . Synthesis: Achieved via a one-pot method with >96% purity, characterized by FTIR, NMR, and UV-Vis spectroscopy .
- Applications : Proposed for optical limiters and photonic devices due to high hyperpolarizability (γ = 4.044 × 10⁻¹ cm/W) .
Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
